Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate
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Overview
Description
Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate is a synthetic compound notable for its complex molecular structure and potential applications in various scientific fields. This compound belongs to a class of chromeno-pyrrole derivatives, which are of interest due to their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate typically involves a multi-step process:
Starting Materials: : The synthesis begins with appropriate benzyl and chromeno-pyrrole precursors.
Reaction Conditions: : The process often includes catalytic hydrogenation, cyclization, and esterification steps, requiring specific catalysts, solvents, and temperature controls to ensure proper formation of the desired compound.
Industrial Production Methods
For large-scale production, optimization of the synthesis route is essential:
Catalysts: : Use of highly selective catalysts to increase yield and purity.
Automated Systems: : Implementation of automated reaction systems to monitor and control the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, which can alter its functional groups, potentially leading to the formation of new derivatives with varied biological activities.
Reduction: : Reduction reactions may be employed to modify its chemical structure, affecting its reactivity and interaction with biological molecules.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing its chemical and biological properties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: : Formation of ketones, aldehydes, or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, providing a foundation for further chemical exploration and innovation.
Biology
Its unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying biochemical pathways and molecular interactions.
Medicine
Potential therapeutic applications include its use as a precursor for developing new drugs targeting specific diseases, thanks to its biological activity and functional versatility.
Industry
Industrial applications may involve its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate exerts its effects involves binding to specific molecular targets within biological systems:
Molecular Targets: : Enzymes, receptors, or ion channels.
Pathways Involved: : It can modulate signaling pathways, influence gene expression, or alter enzymatic activity, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Chromeno-pyrrole Derivatives: : Compounds with similar structural frameworks but different functional groups.
Benzyl Substituted Derivatives: : Compounds with variations in the benzyl group, affecting their chemical and biological properties.
Highlighting Uniqueness
Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate stands out due to its specific stereochemistry and unique functional groups, which impart distinct reactivity and biological activity compared to similar compounds.
By diving deep into each aspect of this compound, one can appreciate its potential and versatility in various scientific and industrial domains.
Properties
IUPAC Name |
tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-22(2,3)27-21(25)23-15-24(13-17-9-5-4-6-10-17)14-19(23)18-11-7-8-12-20(18)26-16-23/h4-12,19H,13-16H2,1-3H3/t19-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFGBBOALWBWPP-CVDCTZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CN(CC1C3=CC=CC=C3OC2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@]12CN(C[C@H]1C3=CC=CC=C3OC2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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